An In-depth Technical Guide to 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
An In-depth Technical Guide to 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic intermediate in the synthesis of advanced pharmaceutical agents. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its significant role as a building block for potent kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family. Furthermore, this guide outlines the critical role of the JAK-STAT signaling pathway in various disease states and provides a detailed experimental protocol for a biochemical kinase inhibition assay to evaluate the efficacy of compounds derived from this scaffold.
Chemical Identity and Physicochemical Properties
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 7-chloro-4-methoxy-6-azaindole, is a substituted pyrrolopyridine.[1][2] It is most commonly available as its hydrochloride salt for increased stability and solubility.
| Identifier | Value | Reference |
| Chemical Name | 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | [3] |
| Synonyms | 7-chloro-4-methoxy-6-azaindole, QC-1987 | |
| CAS Number (Free Base) | 446284-32-8 | [4] |
| CAS Number (HCl Salt) | 917918-83-3 | [5][6] |
| Molecular Formula | C₈H₇ClN₂O | [1][3] |
| Molecular Weight | 182.61 g/mol | [1] |
Physicochemical Data for 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [5] |
| Molecular Formula | C₈H₈Cl₂N₂O | [5] |
| Molecular Weight | 219.07 g/mol | |
| Melting Point | 215-218°C (decomposes) | [5] |
| Solubility | Freely soluble in water (>50 mg/mL), DMSO, and methanol | [5] |
| Purity | ≥99.0% (HPLC) | [5] |
| Storage | Hygroscopic, store at 2-8°C in sealed containers | [5] |
Synthesis and Characterization
Representative Synthetic Protocol
The synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine can be envisioned as a multi-step process, likely starting from a suitable pyridine precursor. A general approach often involves cyclization to form the fused pyrrole ring, followed by chlorination and methoxylation.[9]
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine This intermediate can be synthesized through various established methods for constructing the azaindole core.[9]
Step 2: N-Oxidation of 4-Chloro-1H-pyrrolo[2,3-c]pyridine The pyridine nitrogen is oxidized to the corresponding N-oxide. A common oxidizing agent for this transformation is hydrogen peroxide in an organic solvent.[8]
Step 3: Chlorination at the 7-position The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 7-position.[8]
Step 4: Methoxylation at the 4-position The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with a methoxy group. This is typically achieved by reacting the 4,7-dichloro intermediate with sodium methoxide in methanol at elevated temperatures.[7][8]
Disclaimer: This is a representative synthetic protocol based on the synthesis of analogous compounds. Researchers should consult relevant literature and perform appropriate reaction optimization and safety assessments.
Spectroscopic Characterization (Expected)
Although a published spectrum for 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is not available, the expected ¹H and ¹³C NMR chemical shifts and mass spectrometry data can be predicted based on the analysis of similar structures.[10][11][12][13]
Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a singlet for the methoxy group protons.
Expected ¹³C NMR Data: The ¹³C NMR spectrum would display signals for the eight carbon atoms of the heterocyclic core and the methoxy group.
Expected Mass Spectrometry Data: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Role in Drug Discovery: A Precursor to JAK Inhibitors
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a critical intermediate in the synthesis of a class of targeted therapeutics known as Janus Kinase (JAK) inhibitors.[5] The pyrrolo[2,3-c]pyridine scaffold serves as a bioisostere for the purine ring of ATP, enabling competitive binding to the ATP-binding site of JAK enzymes. The chlorine atom at the 7-position provides a reactive handle for further chemical modifications, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties of the final inhibitor.
The JAK-STAT Signaling Pathway and its Inhibition
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[14][15]
Pathway Overview
The pathway is initiated by the binding of a cytokine to its receptor, which leads to the dimerization of the receptor and the activation of associated JAKs. The activated JAKs then phosphorylate each other and the intracellular domain of the receptor. This creates docking sites for STAT proteins, which are then recruited and phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate gene expression.
Therapeutic Intervention
Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[15] Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block the downstream signaling cascade. Pyrrolopyrimidine-based inhibitors, synthesized from intermediates like 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, are a prominent class of JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocols
This section provides a detailed protocol for a biochemical kinase inhibition assay to evaluate the potency of JAK inhibitors derived from 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. This protocol is adapted from established methods for in vitro kinase assays.[16][17]
Biochemical Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific JAK isoform (e.g., JAK2).
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted in DMSO)
-
Positive control inhibitor (e.g., a known JAK2 inhibitor)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted test compound, DMSO (vehicle control), and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, JAK2 enzyme, and the peptide substrate at their optimized concentrations.
-
Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence intensity of each well using a luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (Luminescence_inhibitor - Luminescence_max_inhibition) / (Luminescence_no_inhibition - Luminescence_max_inhibition)
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
References
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- 7. 4-METHOXY-7-AZAINDOLE synthesis - chemicalbook [chemicalbook.com]
- 8. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
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- 11. beilstein-journals.org [beilstein-journals.org]
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- 13. mdpi.com [mdpi.com]
- 14. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
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